Patent blue V (sodium salt)

Beschreibung

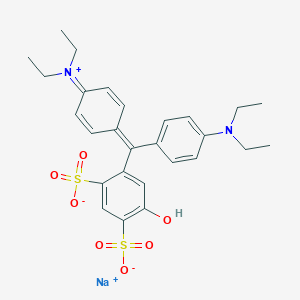

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

20262-76-4 |

|---|---|

Molekularformel |

C27H32N2NaO7S2+ |

Molekulargewicht |

583.7 g/mol |

IUPAC-Name |

sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-hydroxy-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Na/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;+1 |

InChI-Schlüssel |

PMLFOMWMYRKZRF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Na+] |

Andere CAS-Nummern |

20262-76-4 |

Physikalische Beschreibung |

Dark blue powder or granules |

Synonyme |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Herkunft des Produkts |

United States |

Synthesis Pathways and Structural Elucidation in Advanced Chemical Research

Methodologies for Chemical Synthesis of Patent Blue V Sodium

The synthesis of Patent Blue V sodium involves a sequence of carefully controlled chemical reactions, primarily focusing on the generation of a leuco (colorless) intermediate, followed by its oxidation and subsequent salt formation.

Condensation and Sulfonation Reactions in Leuco Form Generation

One established pathway for the preparation of Patent Blue V involves the condensation and sulfonation of N,N-diethylaniline and 3-hydroxybenzaldehyde (B18108) under acidic conditions, typically utilizing sulfuric acid, to yield a leuco-form compound wikipedia.org.

An alternative and more detailed synthetic route commences with the sulfonation of 2-chlorobenzaldehyde (B119727). This initial sulfonation step can be achieved by reacting 2-chlorobenzaldehyde with 20% fuming sulfuric acid at temperatures ranging from 15°C to 70°C for a period of 16 hours, which produces 2-chlorobenzaldehyde-5-sulfonic acid fishersci.pt. This exothermic reaction, when carefully controlled, can result in an 86% yield of the sulfonic acid intermediate after precipitation in ice-water and sodium chloride-assisted crystallization fishersci.pt.

Subsequently, the 2-chlorobenzaldehyde-5-sulfonic acid is converted into benzaldehyde-2,5-disulfonic acid disodium (B8443419) salt. This transformation is accomplished by reacting the sulfonic acid intermediate with an aqueous solution containing sodium sulfite (B76179) and sodium bisulfite. This reaction is typically performed under high-pressure conditions, such as in a Parr pressure vessel, at temperatures between 170°C and 180°C for 5 to 7 hours, generating pressures of 140–150 psi wikipedia.org.

The next crucial step involves the condensation of the benzaldehyde-2,5-disulfonic acid disodium salt with two equivalents of N,N-diethylaniline. This condensation reaction forms the isoleuco acid, which serves as a critical colorless precursor to the final dye fishersci.ptwikipedia.org. The condensation can be effectively carried out by refluxing the reactants in acetic acid, often under an inert atmosphere, such as nitrogen, to prevent undesired side reactions wikipedia.org. The inclusion of urea (B33335) and glacial acetic acid can also facilitate this condensation process fishersci.pt.

Oxidation and Salt Formation Processes

Following the generation of the isoleuco acid, the subsequent step involves its oxidation to produce the colored Patent Blue V dye. While various oxidizing agents, such as lead oxide and potassium dichromate, have been historically employed in the synthesis of triarylmethane dyes, their use can lead to the formation of over-oxidized byproducts and potentially leave behind toxic traces in the final compound fishersci.ptfishersci.no. For related compounds like isosulfan blue, a structural isomer, silver oxide has been utilized as an oxidizing agent to yield the corresponding acid form wikipedia.org. The development of milder oxidation agents is an ongoing area of research aimed at improving the stability and purity of the dye under reaction conditions fishersci.fiwikipedia.org.

The final Patent Blue V sodium salt is obtained through a salt formation process. This typically involves adjusting the pH of the dye solution to a value greater than 6.0, often around pH 8.0, in an aqueous acetone (B3395972) medium using a sodium bicarbonate solution fishersci.fiwikipedia.org. This pH adjustment facilitates the precipitation of the sodium salt, which can then be purified using crystallization techniques fishersci.fiwikipedia.org. Recrystallization from aqueous isopropyl alcohol/acetone has been shown to yield the acid form with a chromatographic purity of over 99.5% prior to its conversion to the sodium salt fishersci.fiwikipedia.org. This meticulous purification ensures the removal of impurities and the isolation of the desired sodium salt.

Advanced Spectroscopic and Chromatographic Techniques for Purity Assessment and Structural Confirmation

The assessment of purity and confirmation of the chemical structure of Patent Blue V sodium are critical aspects of its characterization in advanced chemical research. A combination of sophisticated spectroscopic and chromatographic techniques is routinely employed for these purposes.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Patent Blue V sodium. HPLC is capable of determining the chromatographic purity, with analytical standards often exhibiting purities of ≥97.0% fishersci.ca. This method allows for the measurement of peak homogeneity, a key indicator of compound purity fishersci.fiwikipedia.org.

Liquid Chromatography coupled with Ultraviolet-Visible (LC-UV-Vis) detection is widely used for the simultaneous quantitative determination of synthetic food colors, including Patent Blue V wikipedia.org. This approach typically employs a reverse-phase C18 column and a gradient elution system, utilizing mobile phases composed of ammonium (B1175870) acetate (B1210297), methanol (B129727), acetonitrile, and acetone wikipedia.org. The use of multiple specific wavelengths within the visible range enhances the sensitivity of detection wikipedia.org.

For more comprehensive analysis and impurity profiling, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (LC-MS) is employed fishersci.cawikipedia.org. This powerful combination provides high sensitivity for detecting and identifying trace impurities and degradation products, offering detailed insights into the compound's composition fishersci.cawikipedia.org.

Thin Layer Chromatography (TLC) is also a recognized analytical method for Patent Blue V, though HPLC generally offers superior sensitivity for detecting lower concentrations of the dye fishersci.noereztech.com.

Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectrophotometry is fundamental for the characterization of Patent Blue V. The dye exhibits characteristic absorption maxima in aqueous solutions, typically ranging from 635 nm to 639 nm fishersci.pt or around 630 nm thegoodscentscompany.com. This technique is also crucial for monitoring the dye's pH-dependent color changes (from blue in alkaline or weakly acidic conditions to yellow-orange in stronger acidic conditions) and its redox sensitivity (changing from a reduced yellow form to an oxidized red form), properties that can be leveraged for analytical applications wikipedia.orgthegoodscentscompany.com.

Infrared (IR) spectroscopy is utilized to confirm the presence of specific functional groups within the Patent Blue V molecule, providing a unique spectral fingerprint for identification and structural conformation ereztech.com.

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (e.g., HPLC-MS), is invaluable for structural elucidation. It provides precise molecular weight information and fragmentation patterns, enabling the identification of the intact molecule and its potential impurities or degradation products wikipedia.org.

Elemental analysis is employed to verify the theoretical elemental composition of Patent Blue V sodium (C, H, N, O, S, Na), confirming the purity and stoichiometry of the synthesized compound wikipedia.org.

Advanced Analytical Methodologies for Patent Blue V Sodium

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometry, a technique based on the absorption of light by chemical substances, offers a rapid and accessible means for the quantitative determination of Patent Blue V sodium.

Derivative Spectrophotometry for Complex Mixture Analysis

Derivative spectrophotometry is a powerful tool for resolving spectral overlap in multi-component samples, enhancing the analytical signal of a target compound in a complex matrix. researchgate.netscience.gov This technique involves calculating the first or higher-order derivative of an absorbance spectrum with respect to wavelength. By transforming the zero-order spectrum, overlapping bands can be separated, allowing for the quantification of individual components that would otherwise be difficult to measure. rsc.org

For instance, this method has been successfully applied to the simultaneous determination of synthetic dyes in food products without the need for prior separation steps. nih.gov In a study involving the analysis of a mixture containing Tartrazine, Patent Blue V, and Indigo Carmine, the use of first-derivative spectrophotometry coupled with multivariate calibration methods like partial least squares (PLS-1) and principal component regression (PCR) proved effective. nih.gov The zero-crossing technique, where the concentration of one component is measured at a wavelength where the derivative spectrum of the interfering component crosses the zero axis, is a common approach in this methodology. science.govrsc.org

Table 1: Application of Derivative Spectrophotometry for Dye Mixture Analysis

| Parameter | Details |

|---|---|

| Analyte | Patent Blue V in a mixture with Tartrazine and Indigo Carmine nih.gov |

| Technique | First-derivative UV-Visible absorption spectrophotometry nih.gov |

| Calibration Models | Partial Least Squares (PLS-1), Principal Component Regression (PCR) nih.gov |

| Validation | Internal, cross-validation, and external validation on synthetic mixtures nih.gov |

| Recoveries | 93.5% to 103.1% for the three dyes in synthetic mixtures nih.gov |

UV-Visible Spectroscopy for Absorption Characteristics

UV-Visible spectroscopy is fundamental for characterizing the absorption properties of Patent Blue V sodium. The dye exhibits a distinct absorption maximum (λmax) in the visible region of the electromagnetic spectrum, which is directly proportional to its concentration, a relationship described by the Beer-Lambert law.

The λmax of Patent Blue V is influenced by the solvent and the pH of the medium. researchgate.net In aqueous solutions, it typically shows a strong absorption peak at approximately 638 nm. researchgate.net However, when Patent Blue V forms an ion-pair complex, for example with cationic surfactants in an organic solvent like chloroform, the absorption maximum can shift. Studies have reported a λmax of 627 nm for such ion-pair associations. researchgate.netzendy.io This characteristic absorption is crucial for its quantitative determination.

Table 2: UV-Visible Absorption Characteristics of Patent Blue V

| Condition | λmax (nm) | Reference |

|---|---|---|

| Aqueous Solution | ~638 | researchgate.net |

Chromatographic Separation Techniques

Chromatography provides superior separation capabilities, essential for analyzing Patent Blue V sodium in complex samples and for assessing its purity by separating it from subsidiary coloring matters and other impurities.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of Patent Blue V, offering high resolution, sensitivity, and speed. nih.gov It is widely used for purity evaluation and the analysis of trace amounts of the dye in various matrices, including food and pharmaceutical preparations. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for Patent Blue V analysis. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV-Vis or a Diode Array Detector (DAD) is typically employed for detection, often set at the absorption maximum of the dye to ensure high sensitivity. fao.org

Several HPLC methods have been developed for Patent Blue V. For example, one method for analyzing the dye in cheese used a gradient elution with a methanol (B129727) and aqueous phosphate (B84403) buffer mobile phase on a C18 column, achieving a detection limit of 0.1 ppm. researchgate.net Purity analysis often involves monitoring for organic compounds other than coloring matters at a different wavelength, such as 254 nm. fao.orgfao.org

Table 3: Exemplary HPLC Parameters for Patent Blue V Sodium Analysis

| Parameter | Method 1 (Analysis in Cheese) researchgate.net | Method 2 (Purity Testing) fao.orgfao.org |

|---|---|---|

| Column | C18 | LiChrosorb RP-18 (7 µm) |

| Mobile Phase | Gradient: Methanol (A) and aqueous phosphate buffer pH 8 (B) | Gradient: Acetate (B1210297) buffer pH 4.6 (A) and Acetonitrile (B) |

| Detection | UV-Vis Detector (Wavelength not specified) | UV Detector at 254 nm |

| Application | Trace analysis | Determination of organic impurities |

| Detection Limit | 0.1 ppm | Not specified |

Thin-Layer Chromatography (TLC) for Compound Identification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative identification of Patent Blue V. umich.edufishersci.com It involves spotting a sample onto a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). umich.edu

The separation is based on the differential migration of the compound up the plate, which is quantified by the retention factor (Rf value) – the ratio of the distance traveled by the spot to the distance traveled by the solvent front. hplc.sk The identity of Patent Blue V can be confirmed by comparing its Rf value with that of a standard run on the same plate under identical conditions. hplc.sk

A common system for the TLC analysis of Patent Blue V uses silica gel plates as the stationary phase and a mobile phase consisting of a mixture of ethyl acetate, n-propanol, and water. researchgate.net Visualization of the separated blue spot is straightforward due to its color, but UV light can also be used for detection if the plate contains a fluorescent indicator. umich.eduhplc.sk

Table 4: TLC System for Patent Blue V Identification

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel plates (e.g., Polygram SIL G/UV 254) researchgate.net |

| Mobile Phase | Ethyl acetate / n-propanol / water (10/60/30 v/v/v) researchgate.net |

| Detection | Visual (blue spot), UV scanner researchgate.net |

| Application | Qualitative identification researchgate.netumich.edu |

Mass Spectrometry for Intermediate and By-product Identification (e.g., HPLC-MS)

The coupling of HPLC with Mass Spectrometry (HPLC-MS) is an exceptionally powerful technique for the structural elucidation and identification of impurities, intermediates, and degradation by-products of Patent Blue V sodium. While HPLC separates the components of a mixture, the mass spectrometer provides mass-to-charge ratio (m/z) data, which yields information about the molecular weight and elemental composition of each component.

This technique is invaluable for purity testing and for understanding the synthesis and degradation pathways of the dye. For instance, HPLC-MS can be used to identify subsidiary coloring matters, which are structurally related compounds formed during the manufacturing process, as well as unsulfonated primary aromatic amines. The high sensitivity and selectivity of MS allow for the detection and identification of these compounds even at trace levels, which is crucial for ensuring the quality and compliance of the color additive. While specific studies detailing the full range of by-products for Patent Blue V sodium are not broadly available in the public domain, the general approach is standard in the analytical chemistry of food additives.

Degradation Kinetics and Mechanistic Studies of Patent Blue V Sodium in Environmental Contexts

Advanced Oxidation Processes (AOPs) for Patent Blue V Sodium Degradation

Cavity-Bubble Oxidation Reactor Systems

Cavity-bubble oxidation reactors have been investigated for the degradation of Patent Blue V sodium in aqueous solutions, utilizing mechanisms such as the generation of cavity-bubbles by glass balls and flow-rate-induced jets irost.irirost.ir. Studies have shown that the degradation efficiency of Patent Blue V sodium is significantly influenced by operating parameters, including initial dye concentration and solution pH irost.irirost.ir.

Optimal conditions for degradation typically involve lower initial concentrations and acidic environments. For instance, an initial concentration of 20 ppm and a pH of 2 were found to be favorable irost.irirost.ir. The extent of degradation in a cavity-bubble oxidation reactor alone was reported to be 22.6% at 20 ppm, decreasing to 11.4% when the initial concentration was increased to 40 ppm irost.irirost.ir.

Process intensification through combined treatment strategies has demonstrated substantial improvements in degradation efficiency. The addition of chemical oxidants, such as hydrogen peroxide (H₂O₂) or Fenton reagent, significantly enhances the removal of Patent Blue V sodium. Under optimal conditions (20 ppm concentration, pH 2), the combined effect of the cavity-bubble oxidation reactor and hydrogen peroxide resulted in a 95.38% degradation, which was 4.5 times greater than using the reactor alone (at an optimum H₂O₂ loading of 2.5 g/L) irost.irirost.ir. Furthermore, coupling the cavity-bubble oxidation reactor with the Fenton reagent (0.125 g/L FeSO₄ and 2.5 g/L H₂O₂) achieved the highest degradation rate of 98.48% irost.irirost.ir.

Kinetic analyses generally indicate that the degradation of Patent Blue V sodium in these systems follows first-order reaction kinetics, with the exception of processes involving the Fenton reagent irost.irirost.ir.

Table 1: Degradation Efficiency of Patent Blue V Sodium in Cavity-Bubble Oxidation Reactor Systems

| Treatment Method | Initial Concentration (ppm) | pH | H₂O₂ Loading (g/L) | FeSO₄ Loading (g/L) | Degradation Extent (%) | Citation |

| Cavity-Bubble Oxidation Reactor Alone | 20 | 7 | - | - | 22.6 | irost.ir |

| Cavity-Bubble Oxidation Reactor Alone | 40 | 7 | - | - | 11.4 | irost.ir |

| Cavity-Bubble Oxidation Reactor + Hydrogen Peroxide | 20 | 2 | 2.5 | - | 95.38 | irost.irirost.ir |

| Cavity-Bubble Oxidation Reactor + Fenton Reagent | 20 | 2 | 2.5 | 0.125 | 98.48 | irost.irirost.ir |

Adsorption Phenomena and Mechanisms in Removal Technologies

Adsorption is recognized as an effective technique for the removal of dyes like Patent Blue V sodium from aqueous solutions mdpi.com. The efficiency of adsorption is highly dependent on the type of adsorbent material and the prevailing environmental conditions, such as pH and initial dye concentration.

Various materials have been explored for their adsorptive capabilities towards Patent Blue V sodium:

Layered Double Hydroxides (LDH) : Zinc/Aluminum (Zn/Al) layered double hydroxides, both in their fresh and calcined forms, have shown significant potential for Patent Blue V sodium removal mdpi.comresearchgate.netresearchgate.netacs.org. Calcination of LDH (CLDH) notably enhances its adsorption potential mdpi.com. Studies have reported maximum monolayer adsorption capacities of 185.40 mg/g for fresh LDH and 344.37 mg/g for calcined LDH mdpi.com. Optimal adsorption for CLDH was observed in an acidic medium, specifically at a pH of 5 mdpi.com.

TiO₂-coated fibers : Titanium dioxide (TiO₂)-coated nonwoven fibers have been investigated for the photocatalytic degradation of Patent Blue V sodium, where adsorption plays a crucial role in controlling the apparent kinetic constant of degradation researchgate.nettandfonline.comtandfonline.com. The dye adsorbed onto the semiconductor particles acts as an electron donor under UV irradiation researchgate.net.

Biochar Materials : Biochar derived from various agricultural wastes has emerged as a promising adsorbent.

Indian Bael Shell Biochar (BSB) : This material exhibited a maximum sorption capacity of 3.7 mg/g for Patent Blue V sodium at a pH of 2.7 mdpi.com. The adsorption mechanism is proposed to involve hydrogen bonding, electrostatic interactions, and Van der Waals forces mdpi.com.

Pineapple Fruit Peel Biochar (PFPB) : PFPB achieved up to 95% elimination of Patent Blue V sodium at pH 2 with an initial dye concentration of 600 mg/L semanticscholar.org. Its monolayer uptake potential was found to be 10.29 mg/g, aligning with the Langmuir isotherm model semanticscholar.org.

Sterculia alata Fruit Shell Biochar : This biochar demonstrated a maximum adsorption capacity of 11.36 mg/g at pH 2.0 mdpi.com. A decrease in Patent Blue V sodium removal with increasing pH was attributed to competitive adsorption between hydroxyl ions and the anionic dye molecules, promoting electrostatic repulsion mdpi.com.

Adsorption processes of Patent Blue V sodium on various materials are often characterized by specific isotherm and kinetic models, providing insights into the adsorption mechanisms and rates.

Adsorption Isotherms :

The Langmuir isotherm model has been found to best describe the equilibrium adsorption of Patent Blue V sodium on Zn/Al Layered Double Hydroxides (both fresh and calcined forms) and Pineapple Fruit Peel Biochar mdpi.comsemanticscholar.org. This model suggests a monolayer adsorption of the dye molecules onto a homogeneous surface.

The Freundlich isotherm model provided a better fit for the adsorption of Patent Blue V sodium onto Indian Bael Shell Biochar and Sterculia alata fruit shell biochar mdpi.commdpi.com. This indicates a multilayer adsorption process on heterogeneous surfaces, with the value of 'n' greater than 1 for Sterculia alata fruit shell biochar suggesting a physical nature of adsorption mdpi.comresearchgate.net.

Kinetic Studies :

The pseudo-second-order kinetic model has frequently been observed to best fit the adsorption data for Patent Blue V sodium on Zn/Al Layered Double Hydroxides, Indian Bael Shell Biochar, and Pineapple Fruit Peel Biochar mdpi.comresearchgate.netmdpi.comsemanticscholar.org. This suggests that chemisorption, involving chemical bonding or electron sharing between the adsorbent and adsorbate, is the rate-limiting step in these systems mdpi.com.

Conversely, the adsorption process of Patent Blue V sodium on Sterculia alata fruit shell biochar was found to follow first-order kinetics mdpi.comresearchgate.net.

Table 2: Adsorption Characteristics of Various Adsorbents for Patent Blue V Sodium

| Adsorbent Material | Adsorbent Form | Optimal pH | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Citation |

| Zn/Al Layered Double Hydroxide | Fresh | Acidic | 185.40 | Langmuir | Pseudo-second-order | mdpi.com |

| Zn/Al Layered Double Hydroxide | Calcined | 5 | 344.37 | Langmuir | Pseudo-second-order | mdpi.com |

| Indian Bael Shell Biochar (BSB) | Biochar | 2.7 | 3.7 | Freundlich | Pseudo-second-order | mdpi.com |

| Pineapple Fruit Peel Biochar (PFPB) | Biochar | 2 | 10.29 | Langmuir | Pseudo-second-order | semanticscholar.org |

| Sterculia alata Fruit Shell Biochar | Biochar | 2.0 | 11.36 | Freundlich | First-order | mdpi.comresearchgate.net |

Environmental Fate and Biodegradability Research

Understanding the environmental fate of Patent Blue V sodium is essential for assessing its potential ecological impact. This includes its persistence, degradability, and potential for bioaccumulation in various environmental compartments.

Patent Blue V sodium, like many synthetic dyes, is designed to be chemically and photolytically stable, which contributes to its persistence in natural environments scbt.com. Information on its direct biodegradability in water is limited, with some sources indicating "no data available" interlab.com.trheubach.comtechnopharmchem.com. While some reports suggest that persistence is unlikely based on its solubility in water fishersci.com, other findings highlight that it is generally not expected to yield positive results in short-term tests for aerobic biodegradability due to its inherent stability scbt.com. This suggests that conventional biological treatment methods may not be sufficient for its complete degradation core.ac.uk.

Assessments of the bioaccumulative potential of Patent Blue V sodium indicate a low likelihood of significant accumulation in organisms. The n-octanol/water partition coefficient (log KOW) for Patent Blue V sodium is reported as -2.31 at a pH of 5.2 and 24 °C carlroth.com. A low log KOW value generally correlates with low lipophilicity and, consequently, a low potential for bioaccumulation. Furthermore, Patent Blue V sodium is not classified as a persistent, bioaccumulative, and toxic (PBT) substance or a very persistent and very bioaccumulative (vPvB) substance at concentrations of 0.1% or higher carlroth.comcdhfinechemical.com. While some general concerns about the bioaccumulative potential of dyes in the food chain have been raised scbt.com, specific data for Patent Blue V sodium points to a low risk in this regard carlroth.comcdhfinechemical.com.

Interactions with Biological Systems and Materials at the Molecular Level in Vitro Research

Molecular Interactions with Proteins (e.g., Albumin Binding)

Patent Blue V sodium exhibits significant molecular interactions with proteins, notably albumin. Research indicates that PBV interacts with cellular components by binding to proteins like albumin, which facilitates its transport through the lymphatic system. smolecule.com This binding is crucial for its function as a physiological tracer and its use in sentinel lymph node identification. smolecule.comd-nb.infonih.gov Patent Blue V is strongly protein-bound, with studies showing up to 83% albumin binding. researchgate.net This high affinity for albumin influences its biodistribution and pharmacokinetics within biological systems. nih.gov The binding sites of albumin are also efficient in preventing rapid non-radiative relaxation processes of the dye, leading to an enhanced fluorescence quantum yield when bound to human serum albumin (HSA). nih.govresearchgate.net

Effects on Hemostatic Properties of Blood Components In Vitro

The influence of Patent Blue V sodium on the hemostatic properties of blood components in vitro is an area of ongoing research. While some studies investigate the effects of various food colorants, including blue ones, on the human body and the hemostatic system, the specific mechanisms and comprehensive understanding of PBV sodium's direct impact on blood coagulation, platelet aggregation, or fibrinolysis in vitro require further detailed investigation. nih.gov

Spectroscopic Investigations of Dye-Biomolecule Complexes

Spectroscopic investigations play a crucial role in understanding the interactions between Patent Blue V sodium and biomolecules. Spectral analysis of Patent Blue V reveals strong absorption below 450 nm and above 600 nm, resulting in a blue-green color. medchemexpress.com When bound to human serum albumin (HSA), the fluorescence quantum yield of PBV can increase significantly, from 5 × 10-4 to 1.7 × 10-2, enabling fluorescence detection and imaging of its distribution. nih.govresearchgate.net This enhancement is attributed to the restriction of vibrational modes upon binding to macromolecules like proteins. nih.gov The maximum absorption wavelength of Patent Blue V is approximately 630 nm, making it detectable by UV-visible spectrophotometry and fluorescence spectroscopy. medchemexpress.com

Applications in Advanced Microscopy and Biological Staining Methodologies

Patent Blue V sodium is a versatile dye extensively utilized in advanced microscopy and biological staining methodologies due to its exceptional staining properties. dawnscientific.comchemimpex.com It is particularly valued for its ability to selectively stain biological tissues, enhancing contrast and clarity in microscopic examinations. chemimpex.com

The staining mechanism of Patent Blue V sodium in cellular and tissue structures is primarily related to its positive charge, which allows it to interact with negatively charged components within cells. smolecule.com These negatively charged components include nucleic acids and acidic polysaccharides, to which the dye binds, imparting a blue color to the stained structures and making them visible under a microscope. smolecule.com PBV sodium is used as a histological stain for visualizing hemoglobin in blood cells and tissues, relying on its ability to bind to the iron in the heme group of hemoglobin, resulting in a blue coloration. smolecule.com It can also be used for staining cartilage and bone tissues, and visualizing mast cells in connective tissues. smolecule.com

Patent Blue V sodium finds utility in various analytical techniques, including flow cytometry and fluorescence microscopy. chemimpex.com Its stability and compatibility with multiple staining protocols make it a preferred choice for researchers seeking reliable and reproducible results. chemimpex.com The compound's ability to produce vivid blue coloration aids in the identification of specific cell types and structures, facilitating advanced research in cellular biology and pathology. chemimpex.com In flow cytometry, PBV has been used in studies for detecting tumor cells, with varying sensitivities and specificities depending on the markers used and the analysis of high-risk sentinel lymph nodes. researchgate.net

Patent Blue V sodium exhibits selective affinity for specific tissues, staining target structures through adsorption or binding. medchemexpress.com This property is particularly useful in lymphatic tracing, where it stains lymphatic vessels and lymph nodes. smolecule.comatamanchemicals.commedchemexpress.com For instance, it has an affinity for the corneal endothelium and the lymphatic system. medchemexpress.com This selective adsorption assists in precise operations during surgical procedures, such as sentinel lymph node biopsy. medchemexpress.comdrugbank.com The dye's ability to bind to proteins like albumin also facilitates its transport through the lymphatic system, contributing to its selective tissue affinity. smolecule.com

Functional Properties and Advanced Material Applications of Patent Blue V Sodium

pH-Indicative and Redox-Sensitive Properties in Analytical Chemistry

Patent Blue V sodium functions as a versatile indicator due to its sensitivity to changes in pH and redox potential, making it a useful tool in various analytical chemistry applications. atamanchemicals.comatamanchemicals.comwikipedia.org

Mechanism of pH-Dependent Color Changes

The color of Patent Blue V sodium is highly dependent on the pH of its aqueous solution. It displays a deep blue hue under alkaline or weakly acidic conditions, transitioning to a yellow-orange color in stronger acidic environments. atamanchemicals.comatamanchemicals.comwikipedia.org This property allows it to serve as a pH indicator within the range of 0.8 to 3.0. atamanchemicals.comatamanchemicals.comwikipedia.orgmacsenlab.com

Table 1: pH-Dependent Color Changes of Patent Blue V Sodium

| pH Range | Observed Color |

| Alkaline/Weakly Acidic | Deep Blue |

| Stronger Acidic | Yellow-Orange |

Reversible Redox Indicator Applications

Beyond its pH sensitivity, Patent Blue V sodium is also redox-sensitive. The compound undergoes a reversible color change in response to redox reactions, shifting from a reduced yellow form to an oxidized red form in solution. atamanchemicals.comatamanchemicals.comwikipedia.org The reduction potential for this transition is approximately 0.77 volts, a characteristic similar to other triphenylmethane (B1682552) dyes. atamanchemicals.comatamanchemicals.comwikipedia.org This reversible redox behavior enables its application as a redox indicator in certain analytical methodologies. atamanchemicals.comatamanchemicals.comwikipedia.orgmacsenlab.com

Encapsulation and Controlled Release Systems

The ability to encapsulate and control the release of active compounds is crucial in various scientific and industrial fields. Patent Blue V sodium has been investigated as a model compound for such systems, particularly utilizing zein (B1164903) nanoparticles. acs.orgresearchgate.netuu.nlcolloid.nlresearchgate.net

Development of Zein Nanoparticle Carriers

Zein, a major storage protein derived from corn grain, is a biocompatible, biodegradable, and low-toxicity biopolymer. researchgate.netgoogle.com Its inherent hydrophobic properties and unique solubility profile facilitate the straightforward fabrication of zein nanoparticles. researchgate.net Patent Blue V sodium salt has been successfully encapsulated within zein nanoparticles through a co-precipitation method. acs.orgresearchgate.netuu.nlcolloid.nlresearchgate.net This process typically involves dissolving the dye in a zein solution, often prepared in an aqueous ethanol (B145695) mixture (e.g., 85 wt% aqueous ethanol), at a specific dye-to-zein ratio (e.g., 0.0025). acs.orgresearchgate.netuu.nlcolloid.nl The colored zein solution is then rapidly introduced into water while stirring. acs.orgresearchgate.netuu.nlcolloid.nl Anionic dyes, such as Patent Blue V, which contain sulfonate groups, interact electrostatically with the zein protein, ensuring their retention within the nanoparticles. researchgate.netresearchgate.net

Investigation of Encapsulation Efficiency and Release Kinetics

Research has demonstrated a high encapsulation efficiency for Patent Blue V within zein nanoparticles. For instance, studies have reported an encapsulation efficiency of 99.9% immediately following co-precipitation. researchgate.netuu.nlcolloid.nl After synthesis, the resulting dispersion undergoes dialysis, typically against water adjusted to a pH of 4, for several days to remove residual ethanol and any unencapsulated dye. acs.orguu.nlcolloid.nl Despite this purification step, the zein particle suspensions maintain their strong coloration, indicating that the dye remains effectively bound within the particles. researchgate.net While high encapsulation efficiency and retention after dialysis have been confirmed, detailed research findings specifically on the release kinetics of Patent Blue V from zein nanoparticles were not found in the provided sources.

Table 2: Encapsulation Efficiency of Patent Blue V in Zein Nanoparticles

| Carrier Material | Encapsulation Method | Encapsulation Efficiency |

| Zein Nanoparticles | Co-precipitation | 99.9% researchgate.netuu.nlcolloid.nl |

Novel Applications in Sensing and Tracing Technologies

Patent Blue V sodium's distinct optical and chemical properties extend its utility into advanced sensing and tracing applications across various fields.

In sensing technologies , Patent Blue V has been employed in the development of electrochemical sensors. For example, a sensitive and reproducible electrochemical sensor was fabricated using a carbon paste electrode modified with a ZIF-8/g-C3N4/Co nanocomposite and an ionic liquid. researchgate.net This sensor demonstrated the capability for the simultaneous determination of Patent Blue V and D&C Red 33, exhibiting a wide linear concentration range (0.08–10 µM and 10–900 µM) and a low limit of detection (0.034 µM). researchgate.net

In tracing technologies , Patent Blue V is widely utilized as a marker dye. It plays a significant role in sentinel lymph node identification during cancer surgeries, assisting in the precise removal of affected lymph nodes. atamanchemicals.comatamanchemicals.comwikipedia.orgmacsenlab.comsigmaaldrich.comguerbet.commedchemexpress.com Furthermore, it is used in lymphangiography to visualize lymph vessels. atamanchemicals.comatamanchemicals.comwikipedia.orgmacsenlab.com Beyond medical applications, Patent Blue V serves as a physiological tracer to study fluid movement within the kidney. sigmaaldrich.comsigmaaldrich.com It has also found application in dental disclosing tablets as a stain to reveal dental plaque on teeth. atamanchemicals.comatamanchemicals.comwikipedia.orgmacsenlab.com Notably, when Patent Blue V binds to human serum albumin (HSA), its fluorescence quantum yield increases substantially (from 5 × 10⁻⁴ to 1.7 × 10⁻²), enabling fluorescence detection and imaging of its distribution with a low detection threshold (below 2.5 nmol × L⁻¹ using a single-probe setup). nih.gov

Future Research Directions and Theoretical Perspectives

Development of Green Synthesis Routes for Patent Blue V Sodium

The traditional synthesis of triphenylmethane (B1682552) dyes, including Patent Blue V sodium, often involves multi-step processes that utilize hazardous chemicals and generate significant waste, prompting a shift towards more environmentally benign methodologies. ijcmas.com Future research is increasingly focused on developing "green" synthesis routes that prioritize sustainability, efficiency, and the use of renewable resources. Biocatalysis, employing either whole microbial cells or isolated enzymes, presents a promising avenue for the eco-friendly production of food colorants and other high-value chemicals. nih.govrsc.org

The enzymatic synthesis of dyes is a key area of exploration. tandfonline.com Enzymes such as laccases and peroxidases, which are known for their role in dye degradation, could potentially be engineered or applied in reverse to catalyze the formation of the Patent Blue V sodium structure. nih.gov This approach offers high specificity and operates under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts. nih.gov The production of natural food colorants through the fermentation of engineered microorganisms is another viable strategy that could be adapted for synthetic dyes like Patent Blue V sodium. dtu.dk This involves genetically modifying microorganisms to produce the necessary precursors and enzymes for dye synthesis from renewable feedstocks.

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes that can catalyze the key bond-forming reactions in the synthesis of Patent Blue V sodium.

Metabolic Engineering: Developing microbial strains capable of producing Patent Blue V sodium or its immediate precursors through fermentation.

Sustainable Feedstocks: Investigating the use of renewable raw materials as starting points for the synthesis.

Process Optimization: Designing and scaling up green synthesis processes to be economically competitive with traditional chemical methods.

The development of these green synthesis routes would not only mitigate the environmental impact of Patent Blue V sodium production but also align with the growing consumer demand for sustainable and naturally sourced products.

Advanced Computational Modeling of Degradation Pathways and Molecular Interactions

Advanced computational modeling provides invaluable insights into the molecular behavior of Patent Blue V sodium, including its degradation pathways and interactions with other molecules. Techniques such as Density Functional Theory (DFT) and molecular docking simulations are being employed to predict and understand the compound's properties at a quantum level. ias.ac.innih.gov These computational approaches are crucial for predicting the fate of the dye in biological and environmental systems and for designing new applications.

One area of focus is the computational modeling of the degradation of Patent Blue V sodium. Understanding the mechanisms of its breakdown is essential for environmental remediation and for assessing its stability in various applications. Computational models can simulate the interaction of the dye with reactive species, such as free radicals, and predict the most likely points of molecular cleavage. This information can guide the development of more effective degradation technologies.

Molecular docking studies have been used to investigate the interaction of Patent Blue V sodium with biological macromolecules. For example, in silico analysis has been performed to determine the affinity of Patent Blue V for DNA. nih.gov Such studies are critical for understanding the compound's behavior in biological systems. nih.gov Furthermore, quantum chemical calculations have been utilized to study the protonation mechanism of Patent Blue V, defining its most stable isomers in aqueous solutions and identifying the most favorable sites for protonation using reactivity descriptors like the condensed Fukui function and molecular electrostatic potential. ias.ac.in

Below is a table summarizing key parameters from computational studies on triphenylmethane dyes, including approaches relevant to Patent Blue V sodium.

| Computational Method | Investigated Property | Key Findings |

| Density Functional Theory (DFT) | Protonation mechanism of Patent Blue V | Identified the most stable protonated forms and favorable protonation sites. ias.ac.in |

| Molecular Docking | Interaction of Patent Blue V with B-DNA | No significant molecular interaction was observed in simulations. nih.gov |

| Quantum Mechanics (QM) | Electronic structure and surface electrostatic potential of triphenylmethane dyes | Revealed significant differences in charge distribution between oxidized and reduced forms, impacting molecular recognition. nih.gov |

| Time-Dependent DFT (TD-DFT) | Relaxation pathways of triphenylmethane-like molecular rotors | Confirmed the role of intramolecular rotation in the non-radiative decay of excited states. researchgate.net |

These computational models are instrumental in accelerating research by providing a theoretical framework to interpret experimental results and to guide the design of new molecules with tailored properties.

Integration of Patent Blue V Sodium in Multi-Component Research Systems

Patent Blue V sodium's distinct physicochemical properties, such as its intense color and water solubility, make it a valuable component in various multi-component research systems. Its utility extends beyond its role as a simple dye, serving as a functional element in complex analytical and biological investigations.

In analytical chemistry, Patent Blue V sodium has been employed in the development of spectrophotometric methods for the determination of other chemical species. For instance, it can be used as an anionic dye to form ion-pair associations with cationic surfactants, enabling their quantification in industrial wastewater. researchgate.net The formation of this complex results in a measurable change in the absorption spectrum, allowing for sensitive and accurate determination of the analyte. researchgate.net

The compound also serves as a crucial marker in biological and medical research. Its ability to selectively stain tissues and cellular components makes it a vital tool in microscopy and histology. chemimpex.com In more complex systems, Patent Blue V sodium can be used as a physiological tracer to study fluid dynamics in organs like the kidney. sigmaaldrich.com Furthermore, its application in enzyme solutions has been explored, where it can act as a visual aid in microdispensing systems for enzymatic reactions without significantly inhibiting enzyme activity. google.com

The following table outlines some examples of multi-component systems where Patent Blue V sodium is a key functional component.

| Research System | Role of Patent Blue V Sodium | Application |

| Analytical Spectrophotometry | Anionic dye for ion-pair formation | Quantification of cationic surfactants in wastewater. researchgate.net |

| Enzyme Solutions | Visual marker | Quality control in microdispensing for molecular biology. google.com |

| Histological Staining | Contrast-enhancing agent | Visualization of cellular structures in tissues. chemimpex.com |

| Physiological Tracing | Fluid movement indicator | Study of renal fluid dynamics. sigmaaldrich.com |

Future research in this area could explore the incorporation of Patent Blue V sodium into novel biosensors, where changes in its spectral properties upon interaction with a target analyte could provide a detectable signal. Its integration into advanced materials, such as hydrogels or nanoparticles, could also lead to the development of new diagnostic and therapeutic tools.

Exploration of Structure-Function Relationships for Novel Applications

Understanding the relationship between the molecular structure of Patent Blue V sodium and its functional properties is paramount for the development of novel applications. The triphenylmethane backbone, substituted with diethylamino and sulfonate groups, gives rise to its characteristic color, solubility, and reactivity. wikipedia.orgfao.org By systematically modifying this structure, it is possible to tune its properties for specific purposes.

The color of Patent Blue V sodium is highly dependent on pH, a property that has been leveraged for its use as a pH indicator in the range of 0.8 to 3.0. In strongly acidic conditions, it appears yellow-orange, transitioning to a deep blue in weakly acidic to alkaline media. This solvatochromism is a direct consequence of changes in the electronic structure of the molecule upon protonation or deprotonation. ias.ac.in

Furthermore, the structure of Patent Blue V sodium is redox-sensitive. It can exist in a reduced, colorless (leuco) form and an oxidized, colored form. This reversible redox behavior, with a reduction potential similar to other triphenylmethane dyes, makes it a useful reversible redox indicator in certain analytical methods. wikipedia.org

The unique chemical structure of Patent Blue V sodium also dictates its binding affinity for various substrates. In microscopy, its ability to effectively bind to tissue components allows for clear differentiation of cellular elements. chemimpex.com This suggests that the specific arrangement of charged and aromatic groups on the molecule facilitates non-covalent interactions with biological macromolecules.

The table below summarizes the key structure-function relationships of Patent Blue V sodium.

| Structural Feature | Functional Property | Potential Application |

| Triphenylmethane Chromophore | Intense blue color | Dyeing, food colorant, microscopy stain. chemimpex.comwikipedia.org |

| Sulfonate Groups | Water solubility, anionic nature | Use in aqueous systems, ion-pair formation. researchgate.net |

| pH-sensitive Electronic Structure | Color change with pH (solvatochromism) | pH indicator. |

| Redox-active Core | Reversible color change upon oxidation/reduction | Redox indicator. |

| Specific arrangement of functional groups | Binding to biological tissues | Histological and diagnostic staining. chemimpex.com |

Future research will likely focus on creating derivatives of Patent Blue V sodium with enhanced properties. For example, modifying the substituents on the phenyl rings could shift the absorption maximum, leading to new colors. Enhancing its photostability, a known limitation, would broaden its applicability in materials science. By exploring these structure-function relationships, the potential of Patent Blue V sodium and its analogues can be expanded into new and innovative scientific and technological domains.

Q & A

Q. What are the key structural features of Patent Blue V sodium, and how do they influence its spectroscopic properties?

- Methodological Answer : To analyze its structure, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for identifying aromatic protons and sulfonate groups, and UV-Vis spectroscopy to correlate its absorption maxima (e.g., ~635 nm) with its conjugated π-system . Computational modeling (e.g., density functional theory) can further predict electronic transitions and stability under varying pH conditions .

Q. What standardized protocols exist for assessing Patent Blue V sodium’s safety in biomedical applications?

- Methodological Answer : Follow OECD Guidelines for toxicity testing (e.g., acute oral toxicity Test No. 423) and in vitro cytotoxicity assays (e.g., MTT assay on human cell lines). For allergic response evaluation, use murine models to measure histamine release and immune cell infiltration, referencing adverse reaction databases like Table 2 in .

Q. How can Patent Blue V sodium be quantified in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 635 nm, paired with solid-phase extraction for sample cleanup. Validate the method via spike-recovery experiments in plasma or tissue homogenates, ensuring limits of detection (LOD) < 0.1 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adverse effects of Patent Blue V sodium across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage, purity, or solvent systems). Cross-reference in vitro cytotoxicity data (e.g., IC50 values) with in vivo histopathology results . Use multivariate regression to isolate factors like sulfonate group reactivity or batch-specific impurities .

Q. What structural advantages does Patent Blue V sodium offer over alternative dyes (e.g., Brilliant Blue FCF) in histochemical staining?

- Methodological Answer : Compare binding affinities via surface plasmon resonance (SPR) assays using tissue-specific biomarkers. Evaluate photostability under microscopy conditions using accelerated light-exposure tests. Structural analysis (e.g., X-ray crystallography) can reveal sulfonate group orientation critical for aqueous solubility .

Q. What experimental designs ensure reproducibility in studies investigating Patent Blue V sodium’s pharmacokinetics?

- Methodological Answer : Standardize protocols for dye administration (e.g., intravenous vs. topical), and document batch-specific details (e.g., purity, solvent composition). Use open-source platforms like GitHub to share raw HPLC chromatograms and kinetic modeling scripts .

Q. How do molecular interactions between Patent Blue V sodium and serum proteins affect its bioavailability?

- Methodological Answer : Employ fluorescence quenching assays to measure binding constants with albumin. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, validated via site-directed mutagenesis of protein residues .

Q. What methodologies assess Patent Blue V sodium’s stability under extreme storage conditions?

- Methodological Answer : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products (e.g., desulfonation byproducts). Pair with mass spectrometry (LC-MS/MS) to identify structural modifications .

Q. How can synergistic effects between Patent Blue V sodium and anticoagulants be systematically evaluated?

Q. What analytical strategies identify degradation products of Patent Blue V sodium in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.